molecular formula C8H7BrClNO2 B13038048 (R)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hcl

(R)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hcl

Cat. No.: B13038048
M. Wt: 264.50 g/mol
InChI Key: LFNZVSDQLGYYIU-SSDOTTSWSA-N
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Description

®-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an amino group, a bromo group, and a chloro group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride typically involves the following steps:

    Bromination and Chlorination: The starting material, phenylacetic acid, undergoes bromination and chlorination to introduce the bromo and chloro groups at the 2 and 6 positions, respectively.

    Amination: The brominated and chlorinated phenylacetic acid is then subjected to amination to introduce the amino group at the 2-position.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents during the bromination, chlorination, and amination steps. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules or polymers.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing the bromo or chloro groups.

    Oxidation Products: Nitro derivatives or other oxidized forms.

    Reduction Products: Amines or other reduced forms.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active compounds.

Medicine

In medicine, ®-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(2,6-dichlorophenyl)acetic acid: Similar structure but with two chloro groups instead of a bromo and a chloro group.

    2-Amino-2-(2-bromo-4-chlorophenyl)acetic acid: Similar structure but with the chloro group at the 4-position instead of the 6-position.

Uniqueness

®-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride is unique due to the specific positioning of the bromo and chloro groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

(2R)-2-amino-2-(2-bromo-6-chlorophenyl)acetic acid

InChI

InChI=1S/C8H7BrClNO2/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m1/s1

InChI Key

LFNZVSDQLGYYIU-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Br)[C@H](C(=O)O)N)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(C(=O)O)N)Cl

Origin of Product

United States

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